Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound with a wide range of applications in the fields of science and technology. It has an empirical formula of C13H12ClNO2S and a molecular weight of 281.76 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, the Gewald reaction is a typical synthetic method to thiophene derivatives, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate can be represented by the SMILES stringCCOC(=O)c1sc(cc1N)-c2ccc(Cl)cc2
. The InChI representation is 1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
. Chemical Reactions Analysis
The reactivity of enaminones, which are precursors for the preparation of various organic compounds, is due to their ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a solid with a melting point of 107-111 °C (lit.) .Scientific Research Applications
Organic Synthesis and Drug Design
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: is a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block in the design of various pharmaceutical compounds. The presence of both an amino group and a thiophene ring is particularly useful in medicinal chemistry, where these features are often found in compounds with significant biological activity .
Corrosion Inhibition
Thiophene derivatives are known to act as corrosion inhibitors. The specific structure of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could be explored for its potential to form protective layers on metals, thus preventing corrosion. This application is significant in industrial settings where metal longevity is crucial .
Organic Semiconductors
The thiophene ring is a common motif in organic semiconductors due to its ability to facilitate electron transportEthyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could be used to synthesize new organic semiconductor materials with potential applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anticancer Research
Compounds containing thiophene rings have been studied for their anticancer properties. The specific compound could be synthesized into analogs and tested for their efficacy in inhibiting the growth of cancer cells. This research could lead to the development of new anticancer drugs .
Anti-inflammatory Agents
Thiophene derivatives are also investigated for their anti-inflammatory effectsEthyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could serve as a precursor for the synthesis of compounds that might act as nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to existing treatments .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives make them candidates for the development of new antibiotics. Research into the specific activities of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate derivatives could contribute to the fight against resistant bacterial strains .
Mechanism of Action
Target of Action
Thiophene derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on synthesizing new thiophene-containing compounds and studying their biological activities.
properties
IUPAC Name |
ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIKQRXCKXHXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366625 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
CAS RN |
91076-94-7 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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